![molecular formula C16H17NO3 B6405158 3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261924-66-6](/img/structure/B6405158.png)
3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid (3A5E2MB) is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 249.27 g/mol. It is a white, crystalline solid with a melting point of 151-153°C and a boiling point of 438-440°C. 3A5E2MB is soluble in water and ethanol, and insoluble in benzene and chloroform. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Scientific Research Applications
3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the development of new materials. It has also been used in the synthesis of other compounds, such as quinolines and pyridines.
Mechanism of Action
3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is an intermediate in the synthesis of other compounds. It acts as a nucleophile in organic reactions, and can be used to form amides, esters, and other compounds. It can also act as a catalyst in some reactions.
Biochemical and Physiological Effects
3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has not been studied for its biochemical or physiological effects, as it is not intended for use in humans or animals.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its ease of synthesis, and its low toxicity. However, its insolubility in some common solvents can be a limitation.
Future Directions
Future research on 3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% could focus on its use as a starting material for the synthesis of other compounds, such as quinolines and pyridines. It could also be used as a reagent in organic synthesis, and its mechanism of action could be further studied. Additionally, its use in the development of new materials could be explored. Finally, its potential biochemical and physiological effects could be studied, as well as its potential use in drug synthesis or drug delivery systems.
Synthesis Methods
3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-ethoxy-2-methylphenol and 3-nitrobenzoic acid in the presence of an acid catalyst. The reaction proceeds in two steps: the first step involves the conversion of the nitro group to an amine, and the second step involves the condensation of the amine with the phenol to form 3-Amino-5-(4-ethoxy-2-methylphenyl)benzoic acid, 95%. The reaction is carried out in an inert atmosphere at a temperature of 70-80°C.
properties
IUPAC Name |
3-amino-5-(4-ethoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-14-4-5-15(10(2)6-14)11-7-12(16(18)19)9-13(17)8-11/h4-9H,3,17H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWLSSXDKLXYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690732 |
Source
|
Record name | 5-Amino-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-66-6 |
Source
|
Record name | 5-Amino-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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